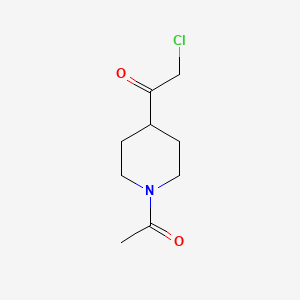

1-(1-Acetylpiperidin-4-yl)-2-chloroethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

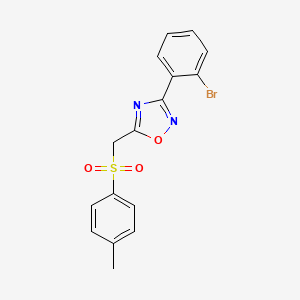

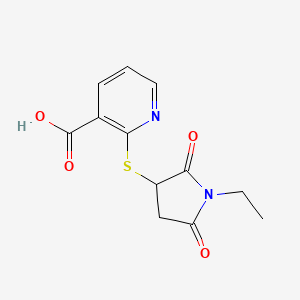

“1-(1-Acetylpiperidin-4-yl)-2-chloroethanone” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing the piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “1-(1-Acetylpiperidin-4-yl)-2-chloroethanone” and its derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular formula of “1-(1-Acetylpiperidin-4-yl)-2-chloroethanone” is C9H15NO2 . It has an average mass of 169.221 Da and a monoisotopic mass of 169.110275 Da .Chemical Reactions Analysis

Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-2-chloroethanone”, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . They play a significant role in the pharmaceutical industry .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Acetylpiperidin-4-yl)-2-chloroethanone” include a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It has a molar refractivity of 45.0±0.3 cm3 and a molar volume of 160.0±3.0 cm3 .科学的研究の応用

Synthesis and Chemical Characteristics

Poly(amido-amine) Polymers

Research has developed polymers carrying primary amino groups as side substituents through the polyaddition process. These polymers demonstrate potential as nonviral vectors for drug delivery, showcasing the ability to be modified for carrying carboxylated drugs and for labeling with fluorescent probes commonly used in protein studies (Malgesini et al., 2003).

Friedel-Crafts Acetylation Mechanism

In situ infrared spectroscopic studies have shown that the mechanism of the Friedel-Crafts acetylation of benzene, a process relevant to synthesizing various chemical compounds, remains consistent across different solvents. This insight is crucial for understanding the chemical reactions involving acetyl groups and their intermediates (Csihony et al., 2001).

Novel Pyridine Derivatives

A series of new pyridine and fused pyridine derivatives demonstrate the versatility of starting materials like hydrazinyl pyridine-carbonitrile for synthesizing compounds with potential antimicrobial and antioxidant activities. This highlights the role of chloroacetyl and similar compounds in creating biologically active molecules (Flefel et al., 2018).

Environmental and Biological Applications

Bioremediation of Chlorinated Compounds

Studies on microbial consortia in microbial fuel cells (MFCs) show effective degradation of chlorinated compounds like 1,2-dichloroethane, suggesting the potential of biotechnological approaches in contaminant removal from water sources (Pham et al., 2009).

Neuroprotective Effects of Compounds

Chlorogenic acid, a component found in many plants, has demonstrated significant neuroprotective effects against cognitive impairments in animal models. This research underlines the therapeutic potential of naturally occurring and synthetically modifiable compounds in treating neurological conditions (Kwon et al., 2010).

Safety and Hazards

将来の方向性

Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-2-chloroethanone”, are among the most important synthetic fragments for designing drugs . Future research will likely focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety will continue to be an important area of study .

特性

IUPAC Name |

1-(1-acetylpiperidin-4-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-7(12)11-4-2-8(3-5-11)9(13)6-10/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHJQUDYTRHOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Acetylpiperidin-4-yl)-2-chloroethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

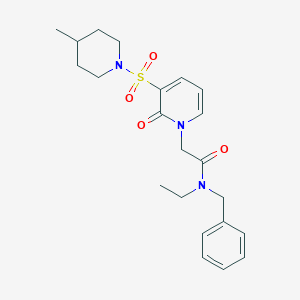

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2933523.png)

![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea](/img/structure/B2933532.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2933536.png)

![5-Ethyl-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2933541.png)

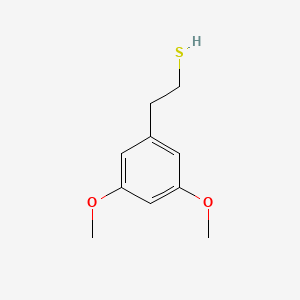

![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)